

Application Notes and Protocols for RU5135 in In-Vitro Electrophysiology

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Compound of Interest

Compound Name: RU5135

Cat. No.: B10770647

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Introduction

RU5135 is a steroid derivative recognized for its potent effects on inhibitory neurotransmission in the central nervous system. In in-vitro electrophysiology experiments, **RU5135** serves as a valuable pharmacological tool to investigate the function and modulation of specific ligand-gated ion channels. These application notes provide detailed protocols for utilizing **RU5135** to study its effects on glycine receptors (GlyRs) and γ -aminobutyric acid type A receptors (GABA-A Rs) using the whole-cell patch-clamp technique.

Mechanism of Action

RU5135 is a potent antagonist of both glycine and GABA-A receptors.[1][2] It exhibits strychnine-like activity at glycine receptors, effectively blocking the chloride current mediated by glycine.[1] Additionally, **RU5135** acts as a competitive antagonist at GABA-A receptors, sharing a common binding site with the well-known antagonist bicuculline.[2] This dual antagonism allows for the dissection of inhibitory circuits and the study of the pharmacological properties of these crucial ion channels.

Data Presentation

The following table summarizes the key pharmacological data for **RU5135** based on available literature. This information is essential for designing and interpreting in-vitro electrophysiology

experiments.

Parameter	Value	Receptor Target	Preparation	Reference
pA2	7.67	Glycine Receptor	Isolated rat optic nerve	[2]
pA2	8.31	GABA-A Receptor (muscimol-induced currents)	Isolated rat cuneate nucleus	[2]
Antagonism Type	Competitive	GABA-A Receptor	Isolated rat cuneate nucleus	[2]
Antagonism Type	Strychnine-like	Glycine Receptor	Cat spinal cord (in-vivo)	[1]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of Glycine-Evoked Currents

This protocol details the methodology to assess the antagonistic effect of **RU5135** on glycine receptors in cultured neurons or acute brain slices.

Materials:

- Cell Culture or Brain Slice Preparation: Neurons expressing glycine receptors (e.g., spinal cord neurons, brainstem neurons).
- External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, bubbled with 95% O₂ / 5% CO₂.
- Internal Solution: Containing (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 0.1 EGTA, 2 ATP-Mg, and 0.3 GTP-Na, pH adjusted to 7.3 with CsOH.
- Glycine Stock Solution: 10 mM in water.

- **RU5135** Stock Solution: 10 mM in DMSO.
- Patch-clamp setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.

Procedure:

- Preparation: Prepare cultured neurons or acute brain slices according to standard laboratory protocols.
- Perfusion: Continuously perfuse the recording chamber with oxygenated aCSF at a rate of 2-3 ml/min.
- Patching: Establish a whole-cell patch-clamp configuration on a target neuron. Clamp the membrane potential at -60 mV.
- Glycine Application: Apply a sub-maximal concentration of glycine (e.g., 10-30 μ M) for 2-5 seconds to elicit a stable inward chloride current.
- **RU5135** Application: After a stable baseline is achieved, co-apply glycine with increasing concentrations of **RU5135** (e.g., 10 nM - 10 μ M).
- Washout: Wash out **RU5135** with aCSF and re-apply glycine to check for recovery of the current.
- Data Analysis: Measure the peak amplitude of the glycine-evoked currents in the absence and presence of **RU5135**. Construct a concentration-response curve to determine the IC₅₀ of **RU5135**.

Protocol 2: Whole-Cell Voltage-Clamp Recording of GABA-Evoked Currents

This protocol is designed to investigate the antagonistic properties of **RU5135** on GABA-A receptors.

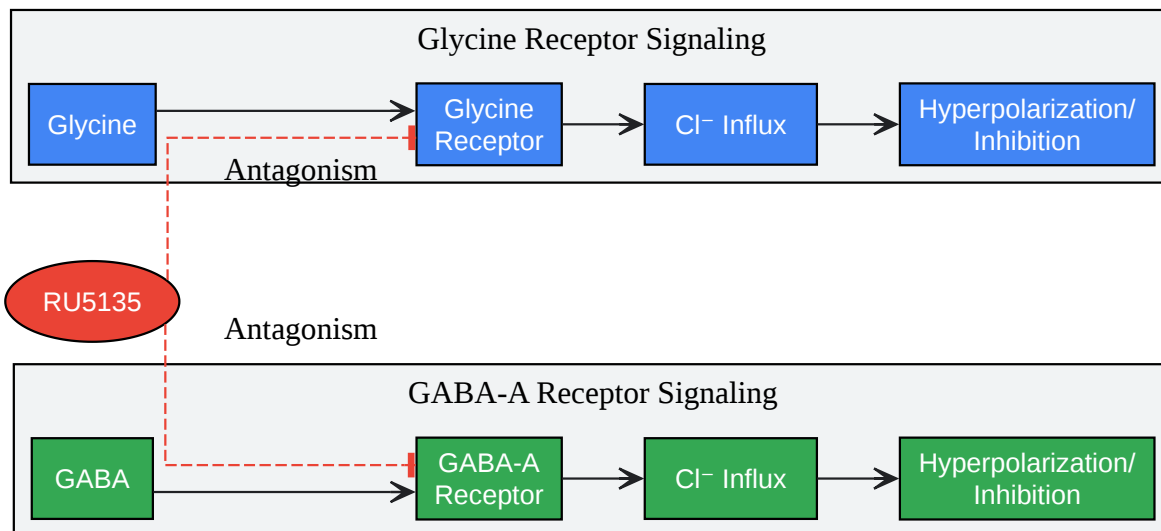
Materials:

- Cell Culture or Brain Slice Preparation: Neurons expressing GABA-A receptors (e.g., hippocampal, cortical neurons).
- External Solution (aCSF): Same as Protocol 1.
- Internal Solution: Same as Protocol 1.
- GABA Stock Solution: 10 mM in water.
- **RU5135** Stock Solution: 10 mM in DMSO.
- Patch-clamp setup: Same as Protocol 1.

Procedure:

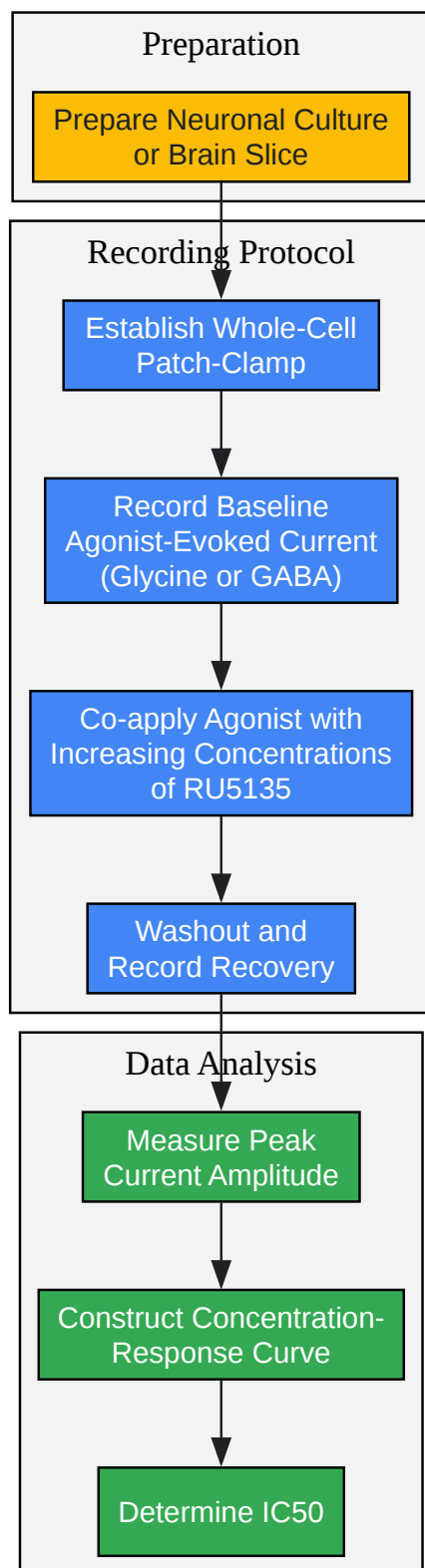
- Preparation: Prepare cultured neurons or acute brain slices.
- Perfusion: Continuously perfuse the recording chamber with oxygenated aCSF.
- Patching: Establish a whole-cell patch-clamp configuration and clamp the membrane potential at -60 mV.
- GABA Application: Apply a sub-maximal concentration of GABA (e.g., 1-10 μ M) for 2-5 seconds to elicit a stable inward chloride current.
- **RU5135** Application: Co-apply GABA with increasing concentrations of **RU5135** (e.g., 10 nM - 10 μ M).
- Washout: Wash out **RU5135** and re-apply GABA to observe the recovery of the response.
- Data Analysis: Measure the peak amplitude of the GABA-evoked currents and construct a concentration-response curve for **RU5135**'s inhibition to determine its IC50.

Mandatory Visualizations



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Caption: Mechanism of action of **RU5135** as an antagonist at both Glycine and GABA-A receptors.



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Caption: Experimental workflow for in-vitro electrophysiological characterization of **RU5135**.

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References

- 1. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of inhibitory amino acids by the steroid derivative RU5135 - PubMed [pubmed.ncbi.nlm.nih.gov]
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